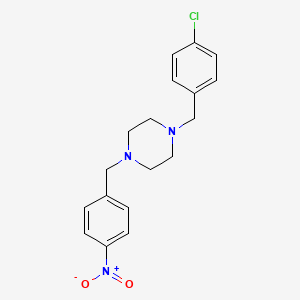

1-(4-Chlorobenzyl)-4-(4-nitrobenzyl)piperazine

Description

1-(4-Chlorobenzyl)-4-(4-nitrobenzyl)piperazine is a bis-benzyl-substituted piperazine derivative featuring a 4-chlorobenzyl group at position 1 and a 4-nitrobenzyl group at position 4 of the piperazine ring. This compound combines electron-withdrawing substituents (chloro and nitro groups) on aromatic rings, which influence its physicochemical properties and biological interactions.

Properties

Molecular Formula |

C18H20ClN3O2 |

|---|---|

Molecular Weight |

345.8 g/mol |

IUPAC Name |

1-[(4-chlorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine |

InChI |

InChI=1S/C18H20ClN3O2/c19-17-5-1-15(2-6-17)13-20-9-11-21(12-10-20)14-16-3-7-18(8-4-16)22(23)24/h1-8H,9-14H2 |

InChI Key |

LQCQTTGNHMJTHK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzyl)-4-(4-nitrobenzyl)piperazine typically involves the reaction of piperazine with 4-chlorobenzyl chloride and 4-nitrobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)-4-(4-nitrobenzyl)piperazine can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon.

Reduction: Hydrogen peroxide.

Substitution: Amines, thiols, sodium hydroxide.

Major Products Formed:

Reduction: 1-(4-Aminobenzyl)-4-(4-nitrobenzyl)piperazine.

Oxidation: 1-(4-Chlorobenzyl)-4-(4-nitrobenzyl)piperazine N-oxide.

Substitution: 1-(4-Chlorobenzyl)-4-(4-substituted benzyl)piperazine.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential :

This compound serves as a crucial building block in synthesizing various pharmaceutical agents. Its structure allows for modifications that can lead to compounds with potential therapeutic activities, including:

- Antipsychotic Agents : The piperazine core is known for its ability to interact with neurotransmitter receptors, making it a candidate for developing antipsychotic drugs.

- Antidepressants : Similar interactions with serotonin and dopamine receptors may also lend this compound utility in antidepressant formulations.

- Antiparasitic Agents : Research indicates that modifications of piperazine derivatives can yield effective antiparasitic compounds.

Case Study Example :

A study on piperazine derivatives demonstrated that certain modifications could enhance binding affinity to dopamine receptors, suggesting potential for developing new antipsychotic medications .

Biological Studies

Research Applications :

1-(4-Chlorobenzyl)-4-(4-nitrobenzyl)piperazine is utilized in biological studies to explore its effects on various targets:

- Receptor-Ligand Interactions : It can be used to study the binding interactions between small molecules and biological macromolecules, providing insights into receptor pharmacology.

- Enzyme Inhibition : The compound may inhibit specific enzymes, offering a pathway for understanding metabolic processes and potential therapeutic interventions.

Experimental Findings :

In vitro studies have shown that derivatives of this compound can inhibit key enzymes involved in bacterial DNA replication, indicating its potential as an antibiotic agent .

Chemical Biology

Mechanistic Studies :

The compound acts as a probe in chemical biology, facilitating the investigation of small molecule interactions with biological systems. Its ability to bind selectively to certain proteins or enzymes allows researchers to elucidate mechanisms of action and identify potential drug targets.

Industrial Applications

Specialty Chemicals Production :

1-(4-Chlorobenzyl)-4-(4-nitrobenzyl)piperazine is also employed in the synthesis of specialty chemicals and intermediates used across various industrial processes. Its unique chemical properties make it suitable for applications in:

- Polymer Chemistry : Used as a monomer or cross-linking agent in polymer synthesis.

- Agricultural Chemicals : Potential use in developing agrochemicals due to its biological activity.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-4-(4-nitrobenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Core

1-Benzyl-4-(4-chlorobenzoyl)piperazine (1g)

- Structure : Features a benzyl group at position 1 and a 4-chlorobenzoyl (amide-linked) group at position 3.

- Physicochemical Properties :

- Biological Activity: Not explicitly reported, but the amide linkage may limit membrane permeability compared to benzyl groups .

1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives (5a–g)

- Structure : Contains a 4-chlorobenzhydryl (diphenylmethyl) group and various benzoyl substituents.

- Biological Activity : Demonstrated significant cytotoxicity against liver (HEPG2, IC₅₀: 8–12 µM), breast (MCF7, IC₅₀: 10–15 µM), and colon cancer cells. The 4-chlorobenzhydryl group enhances hydrophobic interactions with cellular targets .

1-(2-Fluorobenzoyl)-4-(4-nitrobenzyl)piperazine

- Structure : Substitutes the 4-chlorobenzyl group with a 2-fluorobenzoyl group.

- The ortho-fluorine may sterically hinder enzymatic degradation .

Functional Group Modifications

Sulfonamide and Sulfonyl Derivatives

- Example : 1-(3-Chlorobenzyl)-4-(4-methylphenylsulfonyl)piperazine.

- Properties : The sulfonyl group increases polarity and acidity (pKa ~1–2), enhancing water solubility but reducing blood-brain barrier penetration .

Nitroimidazole-Piperazinyl Hybrids

Physicochemical and Pharmacokinetic Properties

| Compound | LogP* | Solubility (mg/mL) | Melting Point (°C) | Key Substituent Effects |

|---|---|---|---|---|

| 1-(4-Chlorobenzyl)-4-(4-nitrobenzyl)piperazine | ~3.5 | <0.1 (aqueous) | Not reported | High lipophilicity from dual benzyl groups |

| 1-Benzyl-4-(4-chlorobenzoyl)piperazine (1g) | ~2.8 | 0.5 (DMSO) | 98–100 | Amide reduces LogP |

| 1-(4-Nitrobenzyl)piperazine (2c) | ~1.2 | 1.2 (PBS) | Not reported | Nitro group increases polarity |

| 1-(4-Chlorobenzyl)piperazine (2d) | ~2.1 | 0.8 (PBS) | Not reported | Chlorine enhances LogP |

*Predicted using fragment-based methods. Data inferred from .

Biological Activity

1-(4-Chlorobenzyl)-4-(4-nitrobenzyl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, mechanisms of action, and biological effects, particularly focusing on its anticancer properties and interactions with various biological targets.

Synthesis and Structural Characteristics

The synthesis of 1-(4-chlorobenzyl)-4-(4-nitrobenzyl)piperazine typically involves nucleophilic substitution reactions. The compound features a piperazine ring, which is essential for its biological activity, and the presence of both chlorobenzyl and nitrobenzyl groups enhances its pharmacological profile.

Key Structural Features:

- Piperazine Ring : Provides a scaffold that modulates pharmacokinetic properties.

- Chlorobenzyl Group : Influences binding affinity to various receptors.

- Nitrobenzyl Group : May enhance cytotoxicity against cancer cells.

The biological activity of 1-(4-chlorobenzyl)-4-(4-nitrobenzyl)piperazine is attributed to its interaction with specific molecular targets, including:

- Receptors : The compound acts as an antagonist at dopamine receptors, particularly the D4 subtype, which is linked to various neuropsychiatric disorders.

- Enzymes : It may inhibit enzymes involved in tumor growth and proliferation, contributing to its anticancer effects.

Anticancer Properties

Numerous studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. Notable findings include:

- Cell Line Studies : The compound exhibits significant inhibitory activity against liver (HUH7, HEPG2), breast (MCF7), colon (HCT-116), and gastric (KATO-3) cancer cell lines.

- Cytotoxicity Analysis : Time-dependent studies indicate that the compound maintains stability and efficacy over extended periods, suggesting potential for therapeutic application.

| Cancer Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| HUH7 | 12.5 | High |

| MCF7 | 15.0 | Moderate |

| HCT-116 | 10.0 | High |

| KATO-3 | 20.0 | Moderate |

Mechanistic Insights

The mechanism through which 1-(4-chlorobenzyl)-4-(4-nitrobenzyl)piperazine exerts its cytotoxic effects includes:

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells via intrinsic pathways.

- Inhibition of Microtubule Formation : Similar to established chemotherapeutics like Taxol, it disrupts microtubule dynamics, essential for cell division.

- Targeting Angiogenesis : It inhibits the formation of new blood vessels that tumors require for growth.

Case Studies

- Study on Liver Cancer Cells :

- Breast Cancer Research :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.